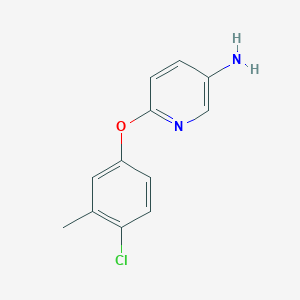

6-(4-Chloro-3-methylphenoxy)pyridin-3-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

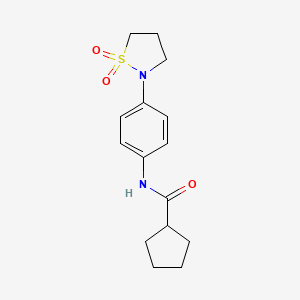

6-(4-Chloro-3-methylphenoxy)pyridin-3-amine is a chemical compound . It is a derivative of pyridin-3-amine .

Molecular Structure Analysis

The molecular formula of 6-(4-Chloro-3-methylphenoxy)pyridin-3-amine is C12H11ClN2O . The structure includes a pyridine ring attached to a phenyl ring via an oxygen atom .Physical And Chemical Properties Analysis

The physical and chemical properties of 6-(4-Chloro-3-methylphenoxy)pyridin-3-amine include its molecular weight, which is 234.68 . More detailed properties such as melting point, boiling point, and density are not available in the sources I found .科学的研究の応用

Catalysis in Polymer Synthesis : A study by Devaine-Pressing, Dawe, & Kozak (2015) demonstrated the use of amine-bis(phenolate) chromium(III) complexes in catalyzing the copolymerization of cyclohexene oxide and carbon dioxide. These catalysts include tetradentate amine-bis(phenolate) ligands, one of which incorporates a pyridine derivative similar to 6-(4-Chloro-3-methylphenoxy)pyridin-3-amine, making it relevant for low molecular weight polycarbonate synthesis with narrow dispersities (Devaine-Pressing, Dawe, & Kozak, 2015).

Synthesis of Novel Compounds : Kumar & Mashelker (2006) explored the synthesis of novel Ethyl 5-Methyl-6-cyano-7-substituted-2-oxo-2H-pyrano[2,3-b]pyridine-3-carboxylate derivatives, starting from compounds including pyridine derivatives. The synthesis process involved the reaction with N,N-dimethylaminoethylenemalonate, potentially indicating the utility of pyridine derivatives in synthesizing compounds with antihypertensive activity (Kumar & Mashelker, 2006).

Investigation of Tautomerism and Hydrogen Bonding : The study of tautomerism and hydrogen bonding in Schiff bases by Nazır et al. (2000), where N-(2-pyridil) compounds were examined, is relevant for understanding the behavior of similar pyridine derivatives. This research provides insights into the tautomeric equilibrium in various solvents and the coexistence of tautomers in solid state, highlighting the intricate chemical properties of pyridine-based compounds (Nazır et al., 2000).

Complex Synthesis for Catalysis : The synthesis of iron(III) complexes with pyridylbis(aminophenol) ligands, as investigated by Velusamy, Mayilmurugan, & Palaniandavar (2004), suggests the potential of pyridine derivatives in creating complexes that serve as models for intradiol-cleaving catechol dioxygenase enzymes. These complexes have been characterized for their spectral and electrochemical properties, emphasizing the role of pyridine derivatives in catalytic processes (Velusamy, Mayilmurugan, & Palaniandavar, 2004).

Synthesis of Pyridinone Derivatives : The synthesis of annulated pyridine derivatives via silver nitrate induced cyclization of N-{2-[Alkynyl(hetero)aryl]methylene}indolin-1-amines, as explored by Ghavtadze, Fröhlich, & Würthwein (2010), is another example of the versatility of pyridine derivatives. This study presents a methodology for the synthesis of these derivatives, highlighting the importance of pyridine structures in the creation of complex organic compounds (Ghavtadze, Fröhlich, & Würthwein, 2010).

Metal Complexes for Dioxygenase Mimicry : Research by Reddig, Pursche, & Rompel (2004) on mononuclear manganese complexes with pyridylbis(aminophenol) ligands demonstrates the potential of pyridine derivatives in creating complexes that mimic the function of dioxygenase enzymes. These complexes were synthesized and characterized, providing insights into the coordination and redox properties, relevant for understanding the catalytic capabilities of pyridine derivatives (Reddig, Pursche, & Rompel, 2004).

将来の方向性

特性

IUPAC Name |

6-(4-chloro-3-methylphenoxy)pyridin-3-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN2O/c1-8-6-10(3-4-11(8)13)16-12-5-2-9(14)7-15-12/h2-7H,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLGFEUQNIQLGGZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC2=NC=C(C=C2)N)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

30.8 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID26730115 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Cyclohex-3-en-1-yl-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2848995.png)

![N-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2848996.png)

![N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)cyclopropanesulfonamide](/img/structure/B2848998.png)

![6-(Phenylsulfonyl)-3-(3-thienyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2849003.png)

![1-[(4-Methylbenzenesulfonyl)methyl]-1H-1,2,3-benzotriazole](/img/structure/B2849009.png)

![7-chloro-N-(3,5-dimethoxyphenyl)-3-[(3,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2849012.png)

![N-(3-acetamidophenyl)-2-((4-(2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide](/img/structure/B2849019.png)